cis-VZ185

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

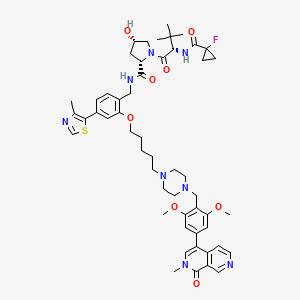

(2S,4S)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGCLFXBHOXXEN-ZLGHNAGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67FN8O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of cis-VZ185

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-VZ185 is the inactive diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] Due to a critical stereochemical difference, this compound serves as an essential negative control in experiments designed to elucidate the mechanism of action of VZ185.[1] This guide details the comparative mechanism of action, focusing on why this compound is inactive and how this inactivity confirms the degradation pathway of its active counterpart, VZ185.

Core Mechanism of Action: A Tale of Two Isomers

The primary function of the active PROTAC, VZ185, is to hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[4] It achieves this by acting as a molecular bridge, simultaneously binding to the target protein (BRD7 or BRD9) and an E3 ubiquitin ligase. VZ185 specifically recruits the von Hippel-Lindau (VHL) E3 ligase.[5][6] This induced proximity results in the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.

The key to VZ185's activity lies in the formation of a stable ternary complex: VHL-VZ185-BRD7/9.[1][5] The trans stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) moiety of VZ185 is essential for its binding to VHL.[5]

In stark contrast, This compound possesses a cis stereochemistry at this crucial position.[1][5] While it retains a comparable binding affinity to the BRD7 and BRD9 bromodomains, this single stereochemical alteration completely abrogates its ability to bind to and recruit the VHL E3 ligase.[1] Consequently, this compound cannot form the necessary ternary complex, no ubiquitination of the target proteins occurs, and no degradation is induced.[1][5] Its "mechanism of action" is therefore one of inaction, providing a rigorous control to demonstrate that the degradation observed with VZ185 is dependent on VHL recruitment.

A diagram illustrating the comparative signaling pathways of VZ185 and this compound is presented below.

Quantitative Data Summary

The following tables summarize the key quantitative data that differentiates the active VZ185 from the inactive this compound.

Table 1: Cellular Activity and Degradation Potency

| Compound | Target Cell Line | Metric | Value | Reference |

| VZ185 | RI-1 | DC50 (BRD9) | 4.5 nM | [1][7] |

| RI-1 | DC50 (BRD7) | 1.8 nM | [1][7] | |

| RI-1 | Dmax | >95% | [1] | |

| EOL-1 | EC50 (Cytotoxicity) | 3 nM | [5][7] | |

| A-204 | EC50 (Cytotoxicity) | 40 nM | [5][7] | |

| This compound | RI-1 | Degradation | None Observed | [1][5] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. EC50: Half-maximal effective concentration.

Table 2: Binding Affinities and Ternary Complex Thermodynamics

| Compound | Binding Partner | Metric | Value | Reference |

| VZ185 | VHL-CB | Kd | 26 ± 9 nM | [5][6] |

| BRD9 Bromodomain | Kd | 5.1 ± 0.6 nM | [5][6] | |

| VHL:VZ185:BRD9-BD | ΔG° | -21.7 kcal/mol | [1][5][6] | |

| This compound | VHL-CB | Binding | Not Observed | [1] |

| BRD9 Bromodomain | Binding Affinity | Comparable to VZ185 | [1] |

Kd: Dissociation constant. ΔG°: Gibbs free energy of ternary complex formation.

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | VZ185 | This compound | Reference |

| Calculated logP | 5.01 | 5.01 | [8] |

| CHI LogD @ pH 7.4 | 2.3 | 2.4 | [8] |

| Aqueous Solubility (μM) | 85 | 79 | [8] |

| PAMPA Permeability (nm/s) | 0.01 | 0.36 | [8] |

| Human Microsomal Stability (mL/min/g liver) | 3.8 | 8.1 | [8] |

| Mouse Microsomal Stability (mL/min/g liver) | 1.2 | 2.4 | [8] |

| Human Plasma Stability T1/2 (min) | >180 | >180 | [8] |

| Mouse Plasma Stability T1/2 (min) | >180 | >180 | [8] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data. Below are protocols for key experiments used to characterize the mechanism of this compound relative to VZ185.

VHL-Dependent Degradation Assay

This experiment confirms that the degradation activity of VZ185 is dependent on the recruitment of VHL, a process that this compound cannot perform.

Objective: To demonstrate that inhibition of the VHL E3 ligase blocks VZ185-mediated degradation of BRD7/9.

Methodology:

-

Cell Culture: Culture RI-1 cells in appropriate media and conditions until they reach 70-80% confluency.

-

Pre-treatment: Treat cells with the VHL inhibitor VH298 (e.g., 100 μM) for 30 minutes to saturate VHL binding sites.[5]

-

Treatment: Add VZ185 (e.g., 100 nM), this compound (e.g., 100 nM), or DMSO (vehicle control) to the pre-treated cells and respective control plates.

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours).[5]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 μg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band intensities and normalize BRD7/9 levels to the loading control. Compare the degradation in VZ185-treated cells with and without VH298 pre-treatment, and with this compound-treated cells.

Target Ubiquitination NanoBRET Assay

This assay directly measures the ubiquitination of target proteins within live cells, providing mechanistic evidence of PROTAC action.

Objective: To monitor the ubiquitination of BRD9 in real-time following treatment with VZ185 versus this compound.

Methodology:

-

Cell Line Engineering: Use HEK293 cells with endogenously tagged BRD9 with HiBiT (a small luciferase fragment).

-

Assay Preparation: Seed the engineered cells in a 96-well plate.

-

Reagent Addition: Add Nano-Glo® HiBiT LgBiT Substrate and monoclonal anti-ubiquitin (Ub) primary antibody conjugated to a fluorescent acceptor (e.g., Alexa594).

-

Treatment: Add VZ185 (e.g., 1 μM), this compound (1 μM), or DMSO to the wells.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) using a plate reader capable of measuring dual-filtered luminescence. The BRET signal is generated when the LgBiT-HiBiT luciferase (on BRD9) comes into close proximity with the fluorescently-labeled anti-Ub antibody.

-

Analysis: Calculate the BRET ratio over time. An increase in the BRET signal indicates PROTAC-induced ubiquitination of BRD9.[5] Compare the signal generated by VZ185 to the lack of signal from this compound.

Proteome-Wide Selectivity Analysis

This experiment uses mass spectrometry to confirm that VZ185 selectively degrades BRD7 and BRD9, while this compound has no significant effect on the proteome.

Objective: To assess the global protein level changes in cells treated with VZ185 versus this compound.

Methodology:

-

Cell Treatment: Treat RI-1 cells in triplicate with DMSO, VZ185 (e.g., 100 nM), and this compound (e.g., 100 nM) for a specified time (e.g., 4 hours).[1]

-

Protein Extraction and Digestion: Harvest cells, lyse, and extract total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.

-

Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify and quantify peptides and proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

-

Normalize protein abundance across samples.

-

Perform statistical analysis (e.g., moderated t-test) to identify proteins with statistically significant changes in abundance in response to VZ185 treatment compared to DMSO and this compound controls.[1][9]

-

-

Visualization: Plot the results as a volcano plot (log2 fold change vs. -log10 p-value) to visualize significantly downregulated proteins. Expect to see BRD7 and BRD9 as the primary hits for VZ185, with no significant changes for this compound.[1]

References

- 1. opnme.com [opnme.com]

- 2. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 3. VZ 185 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Pardon Our Interruption [opnme.com]

The Role of cis-VZ185 as a Negative Control for the PROTAC Degrader VZ185: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the use of PROTACs (Proteolysis Targeting Chimeras) has emerged as a powerful strategy to eliminate disease-causing proteins. VZ185 is a potent and selective PROTAC that induces the degradation of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4] As with any targeted therapeutic, rigorous validation and the use of appropriate controls are paramount to ensure that the observed biological effects are a direct consequence of the intended mechanism of action. This technical guide provides an in-depth overview of cis-VZ185, the inactive diastereoisomer of VZ185, and its critical role as a negative control in experiments investigating the activity of VZ185.

The Mechanism of Action of VZ185

VZ185 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to the target proteins, BRD7 and BRD9, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD7 and BRD9 by the E3 ligase complex. These ubiquitinated proteins are then recognized and degraded by the proteasome.[1]

This compound: An Inactive Stereoisomer as a Negative Control

This compound is the (S)-hydroxy diastereoisomer of VZ185.[2] The crucial difference lies in the stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) moiety that binds to the VHL E3 ligase. The trans configuration present in VZ185 is essential for productive binding to VHL.[1] In contrast, the cis configuration in this compound abrogates its ability to recruit the VHL E3 ligase.[2] While this compound retains comparable binding affinity for the BRD7 and BRD9 bromodomains, its inability to engage the E3 ligase renders it incapable of inducing their degradation.[2] This makes this compound an ideal negative control, as it allows researchers to distinguish the phenotypic consequences of BRD7/9 degradation from off-target effects or effects related to mere bromodomain binding.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of VZ185 and the inactivity of this compound.

Table 1: Degradation Activity

| Compound | Target | Cell Line | DC₅₀ (nM) | Reference |

| VZ185 | BRD9 | RI-1 | 1.8 | [3] |

| VZ185 | BRD7 | RI-1 | 4.5 | [3] |

| VZ185 | HiBiT-BRD9 | HEK293 | 4.0 | [3] |

| VZ185 | HiBiT-BRD7 | HEK293 | 34.5 | [3] |

| VZ185 | BRD9 | EOL-1 | 2.3 | [4] |

| VZ185 | BRD9 | A204 | 8.3 | [4] |

| This compound | BRD7/BRD9 | RI-1 | No degradation observed | [1] |

Table 2: Binding Affinity

| Compound | Binding Partner | Assay | KD (nM) | Reference |

| VZ185 | VHL | ITC | 26 ± 9 | [3] |

| VZ185 | VHL | FP | 35 ± 5 | [3] |

| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 | [3] |

| VZ185 | VHL (in presence of BRD9-BD) | ITC | 27 ± 3 | [3] |

| VZ185 | VHL (in presence of BRD9-BD) | FP | 35 ± 6 | [3] |

| This compound | VHL | - | Not determined (inactive) | [2][3] |

Table 3: Cellular Viability

| Compound | Cell Line | EC₅₀ (nM) | Reference |

| VZ185 | EOL-1 | 3.4 | [4] |

| VZ185 | A204 | 39.8 | [4] |

| This compound | - | Not determined | - |

Experimental Protocols

Detailed methodologies are crucial for the robust use of this compound as a negative control.

Cell Culture and Treatment

-

Cell Lines: RI-1 (human B-cell non-Hodgkin's lymphoma) and HEK293 (human embryonic kidney) cells are commonly used.[1][3]

-

Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: VZ185 and this compound are typically dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should always be included.[1]

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of VZ185, this compound, or vehicle control. Treatment duration can vary depending on the experiment (e.g., 2, 4, 8, or 18 hours).[1][3][4]

Western Blotting for Protein Degradation

This protocol is a standard method to assess the degradation of target proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Quantitative Mass Spectrometry-Based Proteomics

This unbiased approach provides a global view of protein level changes upon treatment.

-

Sample Preparation: RI-1 cells are treated in triplicate with DMSO, 100 nM VZ185, or 100 nM this compound for 4 hours.[5]

-

Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.

-

Isobaric Labeling: The resulting peptide mixtures are labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.

-

LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is processed to identify and quantify proteins across the different treatment groups. Statistical analysis is performed to identify proteins with significant changes in abundance. In these experiments, BRD7 and BRD9 are expected to be significantly downregulated only in the VZ185-treated samples, while their levels should remain unchanged in the this compound and DMSO-treated samples.[5]

Mandatory Visualizations

Signaling Pathway of VZ185-Induced Protein Degradation

Caption: VZ185-mediated degradation pathway and the mechanism of this compound inactivity.

Experimental Workflow for Validating VZ185 Activity

Caption: A typical experimental workflow for assessing VZ185-induced protein degradation.

References

- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Inactivity of cis-VZ185: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical basis for the inactivity of cis-VZ185, a diastereoisomer of the potent BRD7 and BRD9 degrader, VZ185. By serving as a negative control, this compound provides a crucial tool for validating the mechanism of action of its active counterpart and for understanding the stringent structural requirements of PROTAC-mediated protein degradation.

Core Concept: The Inability to Engage the E3 Ligase

The fundamental reason for the inactivity of this compound lies in its stereochemistry, which prevents it from effectively binding to and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] While this compound maintains a comparable binding affinity to the target bromodomains of BRD7 and BRD9, its failure to engage VHL disrupts the formation of a productive ternary complex, which is essential for initiating the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3]

Data Presentation: VZ185 vs. This compound

The following table summarizes the key quantitative data, highlighting the stark contrast in activity between VZ185 and its inactive cis-isomer. The data for this compound is predominantly "not determined" (n.d.), which in the context of these experiments, indicates a lack of measurable binding or degradation activity.

| Parameter | VZ185 | This compound | Reference |

| Molecular Weight [Da] | 995.23 | 995.23 | [1] |

| ITC (VHL binary KD) [nM] | 26 ± 9 | n.d. | [1][3] |

| FP (VHL binary KD) [nM] | 35 ± 5 | n.d. | [1][3] |

| ITC (BRD9-BD binary KD) [nM] | 5.1 ± 0.6 | n.d. | [1] |

| Western Blot degradation assay (DC50, 8 h in RI-1 cells, BRD9 | BRD7) [nM] | 1.8 | 4.5 | n.d. | [1][3] |

| Live-cell degradation (DC50, in HEK293 cells, HiBiT-Brd9 | HiBiT-Brd7) [nM] | 4.0 | 34.5 | n.d. | [1][3] |

| WES degradation assay (DC50, 18 h BRD9, EOL-1 | A204 cells) [nM] | 2.3 | 8.3 | n.d. | [1][3] |

Signaling Pathway and Mechanism of Inactivity

The following diagram illustrates the mechanism of action for the active VZ185 and the point of failure for this compound.

Caption: Mechanism of VZ185 activity vs. This compound inactivity.

Experimental Protocols

Detailed methodologies for the key experiments that established the inactivity of this compound are outlined below. These protocols are based on the experiments conducted in the development and characterization of VZ185.

Isothermal Titration Calorimetry (ITC) for VHL Binding

-

Objective: To quantitatively measure the binding affinity of VZ185 and this compound to the VHL E3 ligase complex.

-

Methodology:

-

Recombinant VHL/ElonginB/ElonginC (VCB) complex is purified.

-

The VCB complex is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

The compound (VZ185 or this compound) is dissolved in the same buffer.

-

The sample cell of the ITC instrument is filled with the VCB protein solution (typically at a concentration of 10-20 µM).

-

The injection syringe is filled with the compound solution (typically at a concentration of 100-200 µM).

-

A series of injections of the compound into the protein solution are performed at a constant temperature (e.g., 25°C).

-

The heat changes associated with each injection are measured.

-

The resulting data is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. For this compound, no significant heat change is expected, indicating no binding.

-

Western Blotting for Protein Degradation

-

Objective: To visually assess the degradation of BRD7 and BRD9 in cells treated with VZ185 or this compound.

-

Methodology:

-

RI-1 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of VZ185 or this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 8 hours).

-

After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software. A significant reduction in BRD7/9 bands is expected for VZ185-treated cells, while no change is expected for this compound.

-

Live-Cell Degradation Assay (e.g., HiBiT Assay)

-

Objective: To monitor the kinetics and extent of BRD7/9 degradation in real-time in live cells.

-

Methodology:

-

HEK293 cells are engineered using CRISPR/Cas9 to endogenously tag BRD7 or BRD9 with a HiBiT peptide.

-

These cells are seeded into 96-well plates.

-

Cells are treated with a serial dilution of VZ185 or this compound.

-

At various time points, the Nano-Glo® HiBiT Lytic Detection System reagent is added to the wells. This reagent contains LgBiT protein, which complements with HiBiT to form a functional NanoLuc® luciferase, and the luciferase substrate.

-

Luminescence is measured using a plate reader.

-

The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.

-

Data is normalized to DMSO-treated controls to determine the percentage of protein degradation. DC50 values (the concentration at which 50% of the protein is degraded) are calculated from the dose-response curves.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to differentiate the activity of VZ185 and this compound.

Caption: Experimental workflow for comparing VZ185 and this compound.

References

An In-depth Technical Guide to the Core Functions of BRD7 and BRD9 in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing proteins BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes, playing critical, yet often contrasting, roles in the regulation of gene transcription.[1] As readers of acetylated lysine (B10760008) residues on histones, they provide a crucial link between the epigenetic landscape and the transcriptional machinery.[1] Dysregulation of their functions is increasingly implicated in a variety of diseases, most notably cancer, making them compelling targets for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms of BRD7 and BRD9, detailing their roles in chromatin remodeling, their involvement in key signaling pathways, and their significance as drug targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.

Introduction: The Bromodomain as a Key Epigenetic Reader

Gene expression is a tightly regulated process, with chromatin structure playing a pivotal role in determining the accessibility of DNA to the transcriptional machinery. Post-translational modifications of histone proteins, particularly acetylation of lysine residues, are key epigenetic marks that influence chromatin dynamics. Bromodomains are evolutionarily conserved protein modules that specifically recognize and bind to acetylated lysine residues, thereby recruiting and stabilizing protein complexes at specific genomic loci to modulate gene transcription.[1] This guide focuses on two such bromodomain-containing proteins, BRD7 and BRD9. While structurally related, they are incorporated into different multiprotein complexes and exhibit distinct functional roles in cellular processes.

Molecular Function and Complex Specificity

BRD7 and BRD9 are essential subunits of two different mammalian SWI/SNF (or BAF) ATP-dependent chromatin remodeling complexes.[1] These complexes utilize the energy from ATP hydrolysis to remodel chromatin by sliding, evicting, or restructuring nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.[1]

-

BRD7 and the PBAF Complex: BRD7 is a defining component of the Polybromo-associated BAF (PBAF) complex.[1][2] The PBAF complex is involved in various cellular processes, including transcriptional activation and repression, cell cycle control, and DNA repair.[1] It is characterized by the presence of subunits such as PBRM1 (BAF180), ARID2, and PHF10.[2][3]

-

BRD9 and the ncBAF (GBAF) Complex: BRD9 is a core subunit of the non-canonical BAF (ncBAF) or GBAF complex.[1][4] The ncBAF complex plays a critical role in maintaining pluripotency in embryonic stem cells and is implicated in the proliferation of certain cancers.[1][5] This complex is distinguished by the inclusion of subunits GLTSCR1 (BICRA) or GLTSCR1L (BICRAL) and the absence of several subunits found in canonical BAF and PBAF complexes.[3][4]

The incorporation of BRD7 and BRD9 into these distinct complexes dictates their specific genomic targeting and subsequent effects on gene expression.[1]

Diagram of SWI/SNF Complex Subtypes

Caption: Subunit composition of PBAF and ncBAF complexes.

Quantitative Data

The primary mechanism by which BRD7 and BRD9 influence gene transcription is through the recognition of acetylated histones by their bromodomains.[1] This interaction tethers their respective SWI/SNF complexes to specific chromatin regions, leading to localized chromatin remodeling and modulation of gene expression.[1] Both BRD7 and BRD9 bromodomains recognize acetylated lysine residues on histone tails, particularly on histones H3 and H4.[6] However, they exhibit different binding affinities for various acetylated peptides, which contributes to their distinct functional roles.[7]

Table 1: Binding Affinities (Kd) for Acetylated Histone Peptides

| Protein | Histone Peptide | Kd | Method |

| BRD7 | H3K9ac | 3.96 ± 0.44 mM | NMR Titration |

| H3K14ac | 1.19 ± 0.02 mM | NMR Titration | |

| H4K8ac | 1.79 ± 0.10 mM | NMR Titration | |

| H4K12ac | 3.42 ± 0.14 mM | NMR Titration | |

| H4K16ac | 2.56 ± 0.11 mM | NMR Titration | |

| BRD9 | H4K5acK8ac | Weak Affinity | Not Specified |

| H4K5prK8pr | Weak Affinity | Not Specified | |

| H4K5buK8bu | 60 ± 10 µM | ITC |

Note: "Weak Affinity" indicates that while binding is observed, precise Kd values were not determined in the cited study, suggesting a lower affinity compared to BRD9's interaction with H4K5buK8bu.[7]

Table 2: Inhibitor Potency (IC50)

| Inhibitor | Target(s) | IC50 | Assay |

| I-BRD9 | BRD9 | 50 nM (pIC50 = 7.3) | TR-FRET |

| BRD7 | >10 µM (>200-fold selective) | Not Specified | |

| BRD4 BD1 | 11 µM (pIC50 = 5.3) | TR-FRET | |

| BI-7273 | BRD9 | 19 nM | Not Specified |

| LP99 | BRD9 | 325 nM | Not Specified |

Signaling Pathways

BRD7 and BRD9 are implicated in several key signaling pathways that are often dysregulated in disease.

BRD7 in Tumor Suppression

BRD7 is widely regarded as a tumor suppressor, with its function frequently linked to the p53 pathway .[6][8] BRD7 interacts directly with p53 and the histone acetyltransferase p300.[8][9] This interaction is required for the efficient p53-mediated transcription of a subset of its target genes, such as p21, which promotes cell cycle arrest and oncogene-induced senescence.[8][10] Mechanistically, BRD7 can stabilize p53 by decreasing the phosphorylation and activation of its negative regulator, MDM2.[11]

BRD7 has also been shown to modulate the Wnt/β-catenin signaling pathway , although its role appears to be context-dependent, acting as both an activator and an inhibitor in different cellular systems.[12][13] In some cancer cells, BRD7 can inhibit the nuclear translocation of β-catenin, downregulating the pathway and suppressing proliferation.[12]

Diagram of BRD7-p53 Signaling Pathway

Caption: BRD7 positively regulates the p53 tumor suppressor pathway.

BRD9 in Oncogenesis and Pluripotency

In contrast to BRD7, BRD9 is often considered an oncoprotein.[14] It is essential for the viability of certain cancer cells, including acute myeloid leukemia (AML).[12] In AML, BRD9 is required to sustain the expression of the oncogene MYC and to maintain a block in differentiation.[15] Furthermore, BRD9 has been shown to regulate the STAT5 pathway in leukemia by negatively regulating the expression of SOCS3, a suppressor of cytokine signaling.[16][17] This leads to increased STAT5 phosphorylation and activation, promoting cancer cell proliferation and survival.[16]

BRD9 also plays a crucial role in regulating pluripotency.[5][10] It is a key factor in maintaining the transcriptional network of naive pluripotency in mouse embryonic stem cells.[5] However, in human cells, BRD9 acts as a barrier to somatic cell reprogramming, and its inhibition can enhance the efficiency of generating induced pluripotent stem cells (iPSCs).[10][18] This is achieved by downregulating somatic cell-specific genes and decreasing chromatin accessibility at somatic enhancers.[1][18]

Diagram of BRD9-STAT5 Signaling in AML

Caption: BRD9 promotes AML cell survival via the STAT5 pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study BRD7 and BRD9.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. It involves using an antibody to pull down a protein of interest and its binding partners from a cell lysate.

Objective: To confirm the interaction between BRD7 and p53, or to identify novel binding partners of BRD9.

General Protocol:

-

Cell Lysis: Lyse cells (e.g., HEK293T or relevant cancer cell lines) with a non-denaturing lysis buffer to preserve protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-BRD7) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p53).

Diagram of Co-Immunoprecipitation Workflow

Caption: General workflow for Co-Immunoprecipitation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.

Objective: To map the genomic locations where BRD7-containing PBAF or BRD9-containing ncBAF complexes bind.

General Protocol:

-

Cross-linking: Treat cells (e.g., AML cell lines for BRD9 studies) with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against the protein of interest (e.g., anti-BRD9).

-

Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify binding sites.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions and for high-throughput screening of inhibitors.

Objective: To screen for small molecule inhibitors that disrupt the interaction between the BRD7 or BRD9 bromodomain and an acetylated histone peptide.

Principle:

-

Donor beads are coated with a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm.

-

Acceptor beads are coated with a chemiluminescent agent that emits light at 520-620 nm when it reacts with singlet oxygen.

-

This interaction only occurs when the beads are in close proximity (<200 nm).

-

In the assay, one interacting partner (e.g., His-tagged BRD9) is bound to the donor bead, and the other (e.g., biotinylated acetylated histone peptide) is bound to the acceptor bead.

-

Binding brings the beads together, generating a signal. An inhibitor will disrupt this interaction, leading to a decrease in signal.

General Protocol:

-

Incubation: Incubate the bromodomain protein, the acetylated histone peptide ligand, and the test compound in a microplate well.

-

Bead Addition: Add donor and acceptor beads.

-

Incubation: Incubate in the dark to allow for bead-protein/ligand binding.

-

Signal Detection: Read the plate on an AlphaScreen-capable reader.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to quantitatively measure the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a BRD9 inhibitor and the BRD9 bromodomain.

Principle:

-

A solution of the ligand (e.g., an inhibitor) is titrated into a solution of the macromolecule (e.g., BRD9 protein) in the sample cell of a calorimeter.

-

The heat released or absorbed upon binding is measured.

-

As the macromolecule becomes saturated with the ligand, the heat change per injection decreases.

-

The resulting data are plotted as heat per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

General Protocol:

-

Sample Preparation: Prepare purified protein (in the cell) and ligand (in the syringe) in identical, well-dialyzed buffer to minimize heats of dilution.

-

Titration: Perform a series of small injections of the ligand into the protein solution at a constant temperature.

-

Data Acquisition: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio. Fit the data to a suitable binding model to extract thermodynamic parameters.

Conclusion and Future Directions

BRD7 and BRD9, through their incorporation into the distinct PBAF and ncBAF chromatin remodeling complexes, play pivotal and often opposing roles in gene regulation. BRD7's function as a tumor suppressor, frequently through the p53 pathway, contrasts with BRD9's oncogenic activities in diseases like AML, where it drives MYC and STAT5 signaling. This functional divergence, despite the structural similarity of their bromodomains, underscores the importance of the context of their respective protein complexes in determining their biological output. The development of selective inhibitors, such as I-BRD9, has provided powerful tools to dissect these functions and offers promising avenues for therapeutic intervention. Future research will likely focus on further elucidating the specific downstream targets of PBAF and ncBAF, understanding the mechanisms that regulate the assembly and recruitment of these complexes, and developing next-generation therapeutics with improved selectivity and efficacy for diseases driven by the dysregulation of BRD7 and BRD9.

References

- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of nucleosome-bound human PBAF complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]

- 5. A non-canonical BRD9-containing BAF chromatin remodeling complex regulates naive pluripotency in mouse embryonic stem cells [escholarship.org]

- 6. Solution structure of BRD7 bromodomain and its interaction with acetylated peptides from histone H3 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 [jcancer.org]

- 10. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Bromodomain-containing protein 7 contributes to myocardial infarction-induced myocardial injury through activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Architect of Degradation: A Technical Guide to the Role of VHL E3 Ligase in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This technology hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein. At the heart of many successful PROTACs is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the cellular machinery that PROTACs co-opt to achieve their targeted protein degradation. This in-depth technical guide elucidates the pivotal role of VHL E3 ligase in the mechanism of action of PROTACs, providing quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

The VHL E3 Ligase Complex: A Key Player in Protein Homeostasis

The VHL protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, also known as CRL2^VHL^. This multi-subunit complex consists of VHL, Elongin B (ELOB), Elongin C (ELOC), CUL2, and RING-box protein 1 (RBX1). In its physiological role, the CRL2^VHL^ complex is a key regulator of the hypoxia-inducible factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This process prevents the activation of hypoxic response genes in normoxic conditions.[1][2]

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] VHL-recruiting PROTACs utilize a small molecule that binds with high affinity to the VHL protein.[4][5]

The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex, bringing them into close proximity to form a key ternary complex (POI-PROTAC-VHL).[6][7] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps. The cooperativity factor (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[8][9]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[7]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides.[7]

-

Recycling: After the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can participate in another cycle of degradation, highlighting the catalytic nature of PROTACs.[7]

Quantitative Data Presentation

The efficacy of VHL-based PROTACs is determined by several key quantitative parameters, including the binding affinities of the VHL ligand and the PROTAC for their respective targets, and the cellular potency of the PROTAC in inducing target degradation.

VHL Ligand Binding Affinities

The affinity of the VHL ligand is a critical starting point for designing potent PROTACs. Several small molecule ligands have been developed that bind to VHL with high affinity.

| VHL Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |

| VH032 | 185 nM | Not Specified | [4][10] |

| VH101 | 44 nM | Fluorescence Polarization | [3][10] |

VHL-based PROTAC Degradation Potency

The cellular activity of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| MZ1 | BRD4 | H661 | 8 nM | >90% | [11] |

| MZ1 | BRD4 | H838 | 23 nM | >90% | [11] |

| MZ1 | BRD4 | HeLa | < 100 nM | >95% | [12][13] |

| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 nM | >90% | [14][15] |

| AT1 | BRD4 | HeLa | 30-100 nM | >95% | [12] |

| PROTAC 1 | RIPK2 | THP-1 | ~20 nM (pDC50 8.7) | >90% | [16] |

| CEP1347-VHL-02 | MLK3 | MCF-7 | ~1 µM | ~80% | [17] |

Ternary Complex Formation and Cooperativity

The stability of the ternary complex is a key determinant of PROTAC efficacy. Cooperativity (α) quantifies the impact of the binary interactions on the formation of the ternary complex.

| PROTAC | Binary Kd (PROTAC to VHL) | Ternary Kd (PROTAC to VHL in presence of POI) | Cooperativity (α) | Measurement Method | Reference |

| MZ1 | 67 nM | 4.4 nM (with BRD4BD2) | 15 | Isothermal Titration Calorimetry (ITC) | [8][18] |

| AT1 | 335 nM | 47 nM (with BRD4BD2) | 7 | Isothermal Titration Calorimetry (ITC) | [12] |

Experimental Protocols

Accurate and reproducible experimental data are the foundation of successful PROTAC development. This section provides detailed methodologies for key assays used to characterize VHL-based PROTACs.

Fluorescence Polarization (FP) Competition Assay for VHL Binding

Objective: To determine the binding affinity of a VHL ligand or a VHL-based PROTAC to the VHL E3 ligase complex.

Principle: This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) from the VHL complex by a non-labeled competitor (the test compound). The change in fluorescence polarization is proportional to the amount of tracer displaced.

Methodology:

-

Reagents and Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide or a fluorescently tagged VHL ligand)

-

Test compounds (VHL ligands or PROTACs)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer to each well.

-

Add the serially diluted test compounds to the wells. Include controls for no competitor (maximum polarization) and no VBC complex (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, if the Kd of the tracer is known.

-

Cellular Degradation Assay by Western Blot

Objective: To quantify the degradation of a target protein in cells treated with a VHL-based PROTAC.

Principle: Western blotting is used to detect and quantify the levels of the target protein in cell lysates after treatment with the PROTAC. A loading control protein (e.g., GAPDH or β-actin) is used to normalize for differences in protein loading.

Methodology:

-

Reagents and Materials:

-

Cell line expressing the target protein

-

VHL-based PROTAC

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein and a loading control

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with primary antibodies against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein intensity to the loading control intensity for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

Objective: To directly assess the ability of a VHL-based PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Principle: This assay reconstitutes the ubiquitination cascade in vitro with purified components. The formation of polyubiquitinated target protein is detected by Western blotting.

Methodology:

-

Reagents and Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex (VBC)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

VHL-based PROTAC

-

Ubiquitination reaction buffer

-

Anti-target protein antibody and anti-ubiquitin antibody

-

-

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, VBC, the target protein, ubiquitin, and ATP in the reaction buffer.

-

Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting.

-

-

Data Analysis:

-

Probe one membrane with an antibody against the target protein to observe a shift in its molecular weight, indicating ubiquitination.

-

Probe a second membrane with an antibody against ubiquitin to detect the formation of polyubiquitin chains on the target protein.

-

An increase in high molecular weight species of the target protein in the presence of the PROTAC confirms its ability to induce ubiquitination.

-

Signaling Pathways and Logical Relationships

The degradation of a target protein by a VHL-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase can inhibit a phosphorylation cascade, while the degradation of a transcription factor can alter gene expression. Understanding these downstream consequences is crucial for elucidating the full therapeutic potential and potential side effects of a PROTAC.

Advantages and Limitations of Using VHL in PROTACs

Advantages:

-

Well-characterized: The VHL E3 ligase and its interaction with its natural substrate HIF-1α are well-understood, providing a strong foundation for rational PROTAC design.[19]

-

High-affinity ligands available: Potent and specific small molecule ligands for VHL have been developed, which are essential for the efficacy of VHL-recruiting PROTACs.[3]

-

Broad tissue expression: VHL is widely expressed across various tissues, making it a versatile E3 ligase for targeting proteins in different disease contexts.

-

Lower propensity for "off-target" degradation: Compared to some other E3 ligases, VHL-based PROTACs are generally considered to have a lower risk of inducing the degradation of unintended "neosubstrates."[6]

Limitations and Troubleshooting:

-

"Hook effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) that are not productive for degradation, leading to a decrease in efficacy. This can be addressed by careful dose-response studies.[6][20]

-

Cell permeability: PROTACs are relatively large molecules, and achieving good cell permeability can be a challenge. Optimization of the linker and ligands is often necessary to improve physicochemical properties.[19][21]

-

Low VHL expression: Some cell types or tumors may have low levels of VHL expression, which can limit the efficacy of VHL-based PROTACs. It is important to confirm VHL expression in the target cells.[21]

-

Resistance mechanisms: Resistance to VHL-based PROTACs can emerge through mutations in VHL or other components of the UPS.[22]

-

VHL ligand-induced effects: Since VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction, they can stabilize HIF-1α, potentially activating the hypoxic response. This needs to be considered and evaluated during PROTAC development.[21]

Conclusion

The VHL E3 ligase has proven to be a robust and versatile partner in the development of PROTACs. Its well-defined structure, the availability of high-affinity ligands, and its widespread expression have made it a cornerstone of targeted protein degradation technology. A thorough understanding of the mechanism of action, coupled with rigorous quantitative characterization through detailed experimental protocols, is essential for the rational design and optimization of novel VHL-based PROTACs. As our knowledge of the intricacies of the ubiquitin-proteasome system and ternary complex formation continues to grow, so too will our ability to harness the power of VHL E3 ligase to create next-generation therapeutics for a wide range of diseases.

References

- 1. ARV-771 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 12. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 16. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

The Inactive Counterpart: A Technical Guide to cis-VZ185 for Bromodomain Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the use of specific and well-characterized chemical tools is paramount for validating novel therapeutic strategies. VZ185 has emerged as a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] As crucial as the active degrader, its negative control, cis-VZ185, plays an indispensable role in elucidating the specific effects of BRD7/9 degradation.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of inaction, and its application as a negative control in bromodomain inhibitor research, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound is the (S)-hydroxy diastereoisomer of VZ185.[1][2][3] While it maintains comparable binding affinity to the bromodomains of BRD7 and BRD9, a critical stereochemical inversion of the hydroxyl group on the hydroxyproline (B1673980) moiety abrogates its ability to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This renders this compound incapable of inducing the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9, making it an ideal negative control for VZ185-mediated experiments.[1][2][3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 995.23 g/mol | [5] |

| Formula | C₅₃H₆₇FN₈O₈S | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

| Storage | Store at -20°C | [5] |

| CAS Number | 2306193-98-4 | [5] |

Mechanism of Action: The Critical Role of Stereochemistry

The function of a PROTAC molecule like VZ185 relies on its ability to form a ternary complex between the target protein (BRD7/9) and an E3 ubiquitin ligase (VHL). This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

This compound, despite binding to BRD7 and BRD9, fails to engage the VHL E3 ligase due to the incorrect stereochemistry of its VHL-binding moiety. This prevents the formation of a productive ternary complex and subsequent protein degradation.

Quantitative Data: VZ185 vs. This compound

The following tables summarize the key quantitative data comparing the active degrader VZ185 with its inactive control, this compound. This data highlights the inability of this compound to induce degradation despite comparable target engagement.

Table 1: Binding Affinity and Ternary Complex Formation

| Compound | Target | Assay | KD (nM) | Cooperativity (α) | Reference |

| VZ185 | VHL | ITC | 26 ± 9 | 1.0 | [1][2] |

| VZ185 | VHL | FP | 35 ± 5 | - | [1][2] |

| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 | - | [1][2][6][7] |

| VZ185 | VHL:BRD9-BD (Ternary) | ITC | 27 ± 3 | - | [1][2][7] |

| VZ185 | VHL:BRD9-BD (Ternary) | FP | 35 ± 6 | - | [1][2] |

| This compound | - | - | Not Determined | - | [1][2] |

Table 2: Cellular Degradation Activity

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| VZ185 | BRD9 | RI-1 | 1.8 | >95 | 8 | [1] |

| VZ185 | BRD7 | RI-1 | 4.5 | >95 | 8 | [1] |

| VZ185 | HiBiT-BRD9 | HEK293 | 4.0 | - | - | [1][6] |

| VZ185 | HiBiT-BRD7 | HEK293 | 34.5 | - | - | [1][6] |

| VZ185 | BRD9 | EOL-1 | 2.3 | - | 18 | [1][2] |

| VZ185 | BRD9 | A-204 | 8.3 | - | 18 | [1][2] |

| This compound | BRD7/BRD9 | RI-1 | No degradation observed | - | 4 | [1][2][3][4] |

Table 3: Cellular Viability

| Compound | Cell Line | EC50 (nM) | Assay | Reference |

| VZ185 | EOL-1 | 3.4 | CellTiter-Glo | [1][2][6] |

| VZ185 | A-402 | 39.8 | CellTiter-Glo | [6] |

| This compound | - | Not Determined | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a negative control.

Proteomics-Based Selectivity Assessment

This protocol is designed to assess the proteome-wide selectivity of VZ185-induced degradation, using this compound to control for off-target effects unrelated to VHL-mediated degradation.

Methodology:

-

Cell Culture: RI-1 or Kelly cells are cultured to ~80% confluency.[1][3]

-

Treatment: Cells are treated in triplicate with either DMSO (vehicle control), 100 nM VZ185, or 100 nM this compound.[2][3][4]

-

Incubation: The treated cells are incubated for 4 to 5 hours at 37°C and 5% CO₂.[1][2][3][4]

-

Cell Lysis and Protein Digestion: Cells are harvested, lysed, and the protein concentration is determined. Proteins are then digested into peptides, typically using trypsin.

-

Isobaric Tagging and Mass Spectrometry: Peptides are labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis. The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting data is processed to identify and quantify proteins across the different treatment groups. Statistical analysis is performed to identify proteins that are significantly downregulated in the VZ185-treated group compared to both the DMSO and this compound-treated groups.[1]

Western Blot Analysis for Target Degradation

A standard western blot is used to confirm the degradation of BRD7 and BRD9.

Methodology:

-

Cell Treatment: Treat cells (e.g., RI-1, HeLa, HEK293) with varying concentrations of VZ185 and a fixed high concentration of this compound (e.g., 100 nM or 1 µM) for different time points (e.g., 2, 4, 8 hours).[4][8]

-

Protein Extraction: Lyse the cells and quantify the total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation. As expected, no degradation of BRD7 or BRD9 should be observed with this compound treatment.[4]

Signaling Pathway Context: The SWI/SNF Complex

BRD7 and BRD9 are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the PBAF and BAF complexes, respectively.[1][6] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression, DNA replication, and repair.[4][8] The degradation of BRD7 and BRD9 by VZ185 is expected to disrupt the function of these complexes, leading to downstream effects on gene transcription, which can be studied using this compound to control for non-degradation-related effects of the compound.

Conclusion

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rndsystems.com [rndsystems.com]

- 6. eubopen.org [eubopen.org]

- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of cis-VZ185: A Dual Degrader of BRD7 and BRD9

A Technical Whitepaper for Drug Development Professionals

Abstract

cis-VZ185 is a potent, selective, and fast-acting dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] As a proteolysis-targeting chimera (PROTAC), it represents a significant advancement in targeted protein degradation, particularly for targets previously considered challenging. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers and scientists in the field of drug development.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[1] These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] this compound was developed through an iterative design process to address the challenge of degrading BRD7 and BRD9, subunits of the BAF (SWI/SNF) chromatin remodeling complex, which are implicated in various cancers.[2][4] This document details the key characteristics and developmental milestones of this compound.

Discovery and Optimization

The development of this compound was the result of a systematic optimization of VHL-based degraders.[2][4] Initial compounds were suboptimal, but through systematic variations of linkers and conjugation patterns, researchers were able to develop a potent and selective dual degrader.[2][4] This iterative process was guided by monitoring cellular degradation activities, kinetic profiles, and the thermodynamics of ternary complex formation.[2][4] The resulting structure-activity relationships led to the discovery of VZ185.[2][4] this compound serves as the negative control, being the (S)-hydroxy diastereoisomer of VZ185 that does not bind to the VHL E3 ligase and thus does not induce degradation.

Mechanism of Action

This compound functions as a PROTAC, hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD7 and BRD9.[1][2] The molecule simultaneously binds to the bromodomains of BRD7/9 and the VHL E3 ligase, forming a ternary complex. This proximity induces the polyubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[4]

Caption: Signaling pathway of this compound-mediated degradation of BRD7 and BRD9.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Potency

| Target | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |

| BRD9 | RI-1 | Western Blot (8h) | 1.8 | >95 | |

| BRD7 | RI-1 | Western Blot (8h) | 4.5 | >95 | |

| BRD9 | HEK293 | Live-cell (HiBiT) | 4.0 | - | [5] |

| BRD7 | HEK293 | Live-cell (HiBiT) | 34.5 | - | [5] |

| BRD9 | EOL-1 | WES (18h) | 2.3 | - | [5] |

| BRD9 | A-204 | WES (18h) | 8.3 | - | [5] |

Table 2: Cellular Cytotoxicity

| Cell Line | EC50 (nM) | Reference |

| EOL-1 | 3.4 | [5] |

| A-402 | 40 | [6] |

| A-204 | 39.8 | [5] |

Table 3: Biophysical and Pharmacokinetic Parameters

| Parameter | Value | Reference |

| VHL Binary KD (ITC) | 26 ± 9 nM | [5][3] |

| VHL Ternary KD (ITC, with BRD9-BD) | 27 ± 3 nM | [5][3] |

| BRD9-BD Binary KD (ITC) | 5.1 ± 0.6 nM | [5][3] |

| Ternary Complex Stability (ΔG) | -21.7 kcal/mol | |

| Aqueous Kinetic Solubility | up to ~100 µM | [6] |

| Plasma Stability (Human & Mouse) | High | [1][6] |

| Microsomal Stability (Human & Mouse) | High | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the development of this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of BRD7 and BRD9 proteins following treatment with this compound.

Caption: Experimental workflow for Western Blotting analysis.

Methodology:

-

Cell Culture and Treatment: RI-1 cells are cultured to optimal confluency and treated with varying concentrations of this compound for specified durations (e.g., 2 and 8 hours).[4]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE on a 4–12% Bis-Tris Midi Gel and transferred to a membrane.[7]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against BRD9, BRD7, and a loading control (e.g., β-actin).[4] Following this, incubation with a corresponding secondary antibody is performed.

-

Detection and Quantification: Protein bands are visualized using a chemiluminescent substrate, and the intensity is quantified to determine the extent of protein degradation relative to a DMSO control.[4]

Live-Cell Kinetic Degradation Assay (HiBiT)

This assay provides real-time monitoring of protein degradation in living cells.

Methodology:

-

Cell Line Generation: CRISPR/Cas9 is used to endogenously tag BRD7 and BRD9 with HiBiT in HEK293 cells.[4]

-

Assay Setup: Cells are plated and treated with a range of this compound concentrations.

-

Luminescent Detection: A luminescent substrate is added, and the light output, which is proportional to the amount of HiBiT-tagged protein, is continuously measured over time.[4]

-

Data Analysis: The degradation profile, DC50 values, and initial degradation rates are calculated from the luminescent readings.[4]

Quantitative Proteomics

Mass spectrometry-based proteomics is employed to assess the selectivity of this compound across the entire proteome.

Caption: Workflow for quantitative proteomics analysis.

Methodology:

-

Cell Treatment: RI-1 or Kelly cells are treated in triplicate with DMSO, 100 nM VZ185, or 100 nM this compound for a specified time (e.g., 4 or 5 hours).

-

Protein Extraction and Digestion: Proteins are extracted, quantified, and digested into peptides.

-

Isobaric Tagging: Peptides from each condition are labeled with multiplexed isobaric tags.

-

LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins across the different treatment conditions is determined to identify proteins that are significantly downregulated by VZ185.[8]

Selectivity Profile

Extensive proteomics studies have demonstrated the high selectivity of this compound for BRD7 and BRD9. In experiments quantifying over 6,000 proteins, only BRD7 and BRD9 were significantly downregulated following treatment with this compound.[3] The levels of other bromodomain-containing proteins and other BAF/PBAF subunits remained unaffected.[8][3] The inactive control, this compound, did not deplete BRD7 or BRD9.[3]

Conclusion

This compound is a well-characterized, potent, and selective dual degrader of BRD7 and BRD9. Its development through a rigorous and iterative design process highlights a successful strategy for generating high-quality chemical probes for challenging targets. The comprehensive dataset, including its mechanism of action, quantitative potency, and selectivity, establishes this compound as a valuable tool for investigating the biological functions of BRD7 and BRD9 and as a promising starting point for the development of novel therapeutics. The compound's favorable in vitro pharmacokinetic properties further support its utility for both in vitro and in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pardon Our Interruption [opnme.com]

The Intersection of cis-VZ185 and the SWI/SNF Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its subunits are frequently mutated in a variety of human cancers, making it a compelling target for therapeutic development.[1][2][3][4] This technical guide delves into the relationship between the SWI/SNF complex and cis-VZ185, a chemical probe that serves as a crucial negative control for its active counterpart, VZ185. VZ185 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9, which are integral subunits of the SWI/SNF complexes.[5][6][7][8] Understanding the nuanced interactions—or lack thereof—between this compound and the SWI/SNF complex is paramount for the accurate interpretation of experimental data aimed at elucidating the therapeutic potential of targeting these epigenetic regulators. This document provides a comprehensive overview of the core concepts, quantitative data, experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows.

The SWI/SNF Chromatin Remodeling Complex